6-(2-Aminopropyl)indole, (R)- 6-(2-Aminopropyl)indole, (R)-
Brand Name: Vulcanchem
CAS No.: 1336260-41-3
VCID: VC17036344
InChI: InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3/t8-/m1/s1
SMILES:
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol

6-(2-Aminopropyl)indole, (R)-

CAS No.: 1336260-41-3

Cat. No.: VC17036344

Molecular Formula: C11H14N2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Aminopropyl)indole, (R)- - 1336260-41-3

Specification

CAS No. 1336260-41-3
Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
IUPAC Name (2R)-1-(1H-indol-6-yl)propan-2-amine
Standard InChI InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3/t8-/m1/s1
Standard InChI Key QCFIFKAOUKPFPU-MRVPVSSYSA-N
Isomeric SMILES C[C@H](CC1=CC2=C(C=C1)C=CN2)N
Canonical SMILES CC(CC1=CC2=C(C=C1)C=CN2)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

6-(2-Aminopropyl)indole, (R)-, with the molecular formula C11H14N2\text{C}_{11}\text{H}_{14}\text{N}_2, has a molecular weight of 174.24 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is (2R)-1-(1H-indol-6-yl)propan-2-amine, reflecting the stereochemistry at the asymmetric carbon . The compound’s structure (Fig. 1) features an indole ring system substituted at position 6, with a 2-aminopropyl side chain adopting the (R)-configuration.

Table 1: Key Identifiers and Properties

PropertyValue/DescriptorSource
CAS Registry Number1336260-41-3
SMILES NotationC[C@@H](CC1=CC2=C(C=C1)C=CN2)N\text{C}[C@@H](\text{CC}_1=\text{CC}_2=\text{C}(\text{C}=\text{C}_1)\text{C}=\text{CN}_2)\text{N}
InChI KeyQCFIFKAOUKPFPU-MRVPVSSYSA-N
XLogP3 (Lipophilicity)2.7
Topological Polar Surface Area41.8 Ų
Hydrogen Bond Donor Count2

The compound’s moderate lipophilicity (XLogP3=2.7\text{XLogP3} = 2.7) and polar surface area suggest potential blood-brain barrier permeability, a trait common to psychoactive substances .

Stereochemical Considerations

As an enantiomer, the (R)-configuration distinguishes it from its (S)-counterpart. Enantiomeric differences often dictate pharmacological activity; for example, the (S)-(+)-enantiomer of AMT exhibits heightened stimulant effects compared to the (R)-form . While analogous data for 6-(2-Aminopropyl)indole remain unpublished, its stereochemistry likely influences receptor binding and metabolic pathways.

Synthesis and Isomerism

Positional Isomers in the Tryptamine Family

The 2-aminopropylindole group exhibits six positional isomers, differing in side-chain attachment points on the indole ring. Among these, 3-(2-aminopropyl)indole (AMT) and 5-(2-aminopropyl)indole (5-IT) have been more extensively studied . 6-(2-Aminopropyl)indole (6-IT) shares structural homology but diverges in pharmacological behavior due to its substitution pattern.

Pharmacological Profile

Monoamine Oxidase Inhibition

A seminal study by Cerletti et al. (1968) evaluated MAO inhibition across several 2-aminopropylindole isomers. Using guinea pig liver homogenates, 6-IT demonstrated potent MAO inhibition (IC50=4.6μM\text{IC}_{50} = 4.6 \, \mu\text{M}), surpassing 5-IT (IC50=22μM\text{IC}_{50} = 22 \, \mu\text{M}) and AMT (IC50=58μM\text{IC}_{50} = 58 \, \mu\text{M}) . This suggests that the 6-positional isomer exhibits enhanced enzyme affinity, potentially due to optimized steric interactions.

Table 2: MAO Inhibition by Selected Isomers

CompoundIC50_{50} (μ\muM)Relative Potency
6-(2-Aminopropyl)indole4.61.0 (Reference)
5-(2-Aminopropyl)indole22.00.21
AMT58.00.08

Selectivity and Mechanism

In vitro assays using recombinant human MAO isoforms revealed that racemic 5-IT is a selective MAO-A inhibitor (IC50=1.6μM\text{IC}_{50} = 1.6 \, \mu\text{M}) . While analogous data for 6-IT are lacking, its structural similarity implies comparable selectivity. MAO-A inhibition elevates synaptic monoamines (e.g., serotonin, norepinephrine), potentially conferring stimulant or antidepressant effects.

Research Implications and Future Directions

Stereochemical Studies

Synthesis and testing of both (R)- and (S)-enantiomers are critical to delineate configuration-activity relationships. Prior work on AMT highlights stark enantiomeric differences in potency and toxicity .

Analytical Challenges

Differentiating 6-IT from its isomers in forensic or biological samples requires advanced chromatographic techniques. Nuclear magnetic resonance (NMR) and chiral stationary phases may aid resolution.

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